N-(2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-11-6-5-9-21-15(11)19-16(20-17(21)23)25-10-14(22)18-12-7-3-4-8-13(12)24-2/h3-9H,10H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMBNEXMVZYAQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 354.43 g/mol. The compound features a pyrido-triazine core, which is known for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit various enzymes involved in cancer progression and inflammation.
- Antioxidant Activity : The presence of methoxy and sulfur groups may enhance its ability to scavenge free radicals.
- Interaction with Biological Targets : The compound may interact with specific receptors or proteins in cellular pathways, leading to altered cellular responses.
Anticancer Properties
Research indicates that derivatives of pyrido-triazine compounds exhibit significant anticancer activity. For instance:
- In vitro Studies : this compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation.
Antimicrobial Activity
The compound has shown promising results against bacterial and fungal strains:
- Bacterial Inhibition : Effective against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Effects
Studies have indicated that the compound can reduce inflammation markers in vitro and in vivo models:
- Cytokine Production : Decreased levels of TNF-alpha and IL-6 were observed in treated macrophages.
Case Studies
- Study on Anticancer Efficacy :
- Antimicrobial Evaluation :
-
Inflammation Model :
- In an animal model of arthritis, administration of the compound resulted in reduced paw swelling and inflammatory cytokine levels, showcasing its anti-inflammatory potential .
Scientific Research Applications
Medicinal Chemistry
N-(2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide has shown promise in several areas of medicinal chemistry:
- Antitumor Activity: Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. For instance, studies have demonstrated that related compounds can effectively reduce the growth of various human cancer cell lines (e.g., A549 lung cancer cells) in vitro. These compounds often exhibit lower IC50 values in two-dimensional cultures compared to three-dimensional models, indicating a potential for further development as anticancer agents.
- Antimicrobial Properties: The compound exhibits antimicrobial activity by interacting with microbial DNA and inhibiting essential enzymes involved in DNA replication. This mechanism is crucial for disrupting the growth and replication of pathogenic microorganisms.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes by binding to their active sites. This property is particularly relevant in drug design where enzyme inhibition can lead to therapeutic effects against various diseases.
Receptor Modulation
This compound can interact with cellular receptors, influencing signaling pathways and cellular responses. This modulation can lead to altered gene expression profiles and changes in cellular function.
Antitumor Activity Case Study
A study focused on the antitumor effects of compounds similar to this compound involved testing on various human lung cancer cell lines. The findings indicated significant cytotoxic effects with lower IC50 values observed in two-dimensional cultures compared to three-dimensional models. This suggests that the compound's efficacy may vary depending on the cellular environment and highlights the need for further investigation into its mechanisms of action.
Antimicrobial Activity Case Study
Research into the antimicrobial properties of this class of compounds revealed that they could effectively bind to DNA and inhibit DNA-dependent enzymes. This mode of action is critical for disrupting microbial growth and replication processes. The implications for developing new antimicrobial agents are substantial given the rising resistance to existing antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related sulfanyl acetamides, focusing on substituents, heterocyclic cores, and reported bioactivities.
Key Observations :
- Methoxy Substitution : Methoxy groups at the para position (e.g., compound 38) enhance anticancer activity, while ortho substitution (as in the target compound) may alter steric or electronic interactions with targets .
- Heterocyclic Core: Quinazoline sulfonyl derivatives (compound 38) show anticancer activity, whereas pyrido-triazinone systems (target compound) are less studied but may exhibit unique binding due to fused ring systems .
Pharmacological Profiles of Sulfanyl Acetamides
Key Observations :
- MMP-9 Inhibitors : Fluorophenyl and hexahydroquinazolin-thio groups enhance binding affinity (KD < 1 µM) compared to simpler acetamides .
- Enzyme Inhibitors : Indole-oxadiazole sulfanyl acetamides (e.g., 8v) show moderate LOX/BChE inhibition, suggesting the sulfanyl group’s role in enzyme interaction .
Structural and Physicochemical Comparisons
Spectral and Analytical Data
Q & A
Q. What experimental techniques are recommended for determining the crystal structure of this compound?
The crystal structure can be resolved using single-crystal X-ray diffraction (SC-XRD). For refinement, the SHELX suite (e.g., SHELXL) is widely employed due to its robustness in handling small-molecule crystallography. SHELXL allows for precise refinement of atomic positions, thermal parameters, and hydrogen bonding networks. Key steps include data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts and iterative refinement cycles to achieve R-factors below 5% .
Q. How can the synthetic route for this compound be optimized for higher yield?
A multi-step synthesis involving nucleophilic substitution and coupling reactions is typical for such heterocyclic acetamides. For example:
- Step 1 : React 9-methyl-4-oxo-pyrido[1,2-a][1,3,5]triazine-2-thiol with chloroacetyl chloride in anhydrous DMF to form the thioether intermediate.
- Step 2 : Couple the intermediate with 2-methoxyaniline using EDCI/HOBt as coupling agents in dichloromethane. Optimization involves adjusting reaction stoichiometry (1.2:1 molar ratio of thiol to chloroacetyl chloride), temperature (0°C to room temperature), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What spectroscopic methods are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, pyridotriazinone carbons at δ 160–170 ppm).
- HRMS : To verify molecular weight (e.g., [M+H]+ expected within 1 ppm error).
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S bond) confirm functional groups .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-311++G** level) predict electronic properties (HOMO/LUMO energies) and reactive sites. Molecular docking (AutoDock Vina) into target proteins (e.g., kinases) identifies favorable binding conformations. For instance, modifying the methoxyphenyl group to a fluorinated analog may improve hydrophobic interactions with enzyme pockets .
Q. What strategies resolve discrepancies between crystallographic data and spectroscopic results?
If NMR suggests conformational flexibility (e.g., rotamers), compare SC-XRD data with solution-state structures (ROESY NMR). For unresolved peaks in XRD, use disorder modeling in SHELXL or re-collect data at higher resolution (e.g., synchrotron radiation). Discrepancies in hydrogen bonding can be addressed via Hirshfeld surface analysis .
Q. How can experimental design (DoE) optimize reaction conditions for scale-up?
Apply a Box-Behnken design to evaluate factors like temperature (20–60°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) identifies optimal conditions. For example, a study on similar acetamides found that 10 mol% EDCI in DMF at 40°C maximizes yield (85%) while minimizing side products .
Q. What mechanistic insights explain unexpected byproducts during synthesis?
Byproducts may arise from:
- Oxidation : The thioether group (-S-) oxidizing to sulfoxide under aerobic conditions (confirmed via LC-MS).
- Hydrolysis : Acetamide cleavage in acidic/basic media (monitor pH and use inert atmospheres). Mechanistic studies using ¹⁸O-labeled water or trapping agents (e.g., TEMPO) clarify reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
